Sodium Butyrate-¹³C₄: A Comprehensive Guide to its Structure, Applications, and Methodologies
Sodium Butyrate-¹³C₄: A Comprehensive Guide to its Structure, Applications, and Methodologies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Sodium Butyrate-¹³C₄. Sodium Butyrate, a short-chain fatty acid, is a pivotal molecule in cellular metabolism and epigenetic regulation, primarily through its action as a histone deacetylase (HDAC) inhibitor. The stable isotope-labeled variant, Sodium Butyrate-¹³C₄, provides an indispensable tool for tracing the metabolic fate of butyrate and elucidating its complex biological roles with high precision. This document details its chemical structure, explores its principal applications in metabolic flux analysis and epigenetic research, provides a detailed experimental protocol for its use in cell culture, and discusses the principles of data interpretation. Our objective is to furnish the scientific community with both the foundational knowledge and the practical insights required to effectively integrate this powerful tracer into sophisticated experimental designs.
Core Compound Profile: Sodium Butyrate-¹³C₄
Chemical Identity and Isotopic Labeling
Sodium Butyrate-¹³C₄ is the sodium salt of butyric acid where all four carbon atoms have been substituted with the stable, heavy isotope, Carbon-13 (¹³C).[1] This uniform labeling results in a molecule that is chemically identical to its endogenous counterpart but possesses a distinct mass signature, making it readily distinguishable in mass spectrometry-based analyses.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | Butanoic acid-1,2,3,4-¹³C₄, sodium salt | [2] |
| CAS Number | 312623-84-0 | [2][3] |
| Molecular Formula | (¹³C)₄H₇NaO₂ | [2][4] |
| Molecular Weight | ~114.06 g/mol | [2] |
| Mass Shift | M+4 (relative to unlabeled) | |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98% | [2][3] |
The key feature of this compound is its +4 Da mass shift compared to unlabeled sodium butyrate (C₄H₇NaO₂), which has a molecular weight of approximately 110.09 g/mol .[5] This mass difference is the fundamental principle enabling its use as a metabolic tracer.
Chemical Structure
The structure consists of a four-carbon chain (fully ¹³C-labeled) terminating in a carboxylate group, which forms an ionic bond with a sodium ion.
Caption: Ionic structure of Sodium Butyrate-¹³C₄.
Scientific Integrity & Logic: Applications in Research
The utility of Sodium Butyrate-¹³C₄ stems from the biological significance of butyrate itself. Butyrate is a primary energy source for colonocytes, regulates gene expression, and possesses anti-inflammatory properties.[6][7][8] The ¹³C₄-labeled form allows researchers to trace these activities with precision.
Expertise in Application: Metabolic Flux Analysis
The most prominent use of Sodium Butyrate-¹³C₄ is as a tracer in metabolic flux analysis.[4][9] By introducing the labeled compound into a biological system, scientists can track the incorporation of the ¹³C atoms into downstream metabolites. This provides a dynamic view of metabolic activity, which is superior to static measurements of metabolite concentrations.
Causality in Experimental Choice: Using a fully labeled (¹³C₄) tracer is often preferred over partially labeled versions (e.g., ¹³C₁). When butyrate is metabolized via β-oxidation, it is cleaved into two molecules of Acetyl-CoA. A ¹³C₄-butyrate molecule yields two ¹³C₂-Acetyl-CoA molecules. This M+2 labeled Acetyl-CoA can then enter the TCA cycle, allowing for unambiguous tracking of the carbon backbone through subsequent metabolic transformations. This provides clearer data on pathway engagement compared to a ¹³C₁ label, which can be lost as ¹³CO₂ or become diluted in the vast unlabeled acetyl-CoA pool.
Caption: Metabolic fate of Sodium Butyrate-¹³C₄.
Trustworthiness in HDAC Inhibition Studies
Sodium butyrate is a well-characterized, non-competitive inhibitor of Class I and IIa histone deacetylases (HDACs).[10][11] This inhibition leads to histone hyperacetylation, altering chromatin structure and gene expression.[11] While unlabeled butyrate is sufficient to study these transcriptional changes, Sodium Butyrate-¹³C₄ allows for a powerful, integrated analysis. It enables researchers to simultaneously probe the epigenetic effects (via assays like ChIP-seq for histone acetylation) and the direct metabolic consequences of butyrate administration.
Self-Validating System: An experimental design using ¹³C₄-butyrate can be self-validating. For instance, if a researcher hypothesizes that butyrate-induced HDAC inhibition upregulates a specific metabolic pathway, they can confirm this at multiple levels:
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Transcriptional Level: Measure the mRNA of key enzymes in the pathway.
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Epigenetic Level: Observe increased histone acetylation at the gene promoters of those enzymes.
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Metabolic Level: Use the ¹³C label to demonstrate increased flux through that specific pathway, confirming that the transcriptional changes translate into functional metabolic activity.
Experimental Protocol: Stable Isotope Labeling in Mammalian Cell Culture
This protocol provides a robust methodology for tracing the metabolism of Sodium Butyrate-¹³C₄ in adherent mammalian cells.
Materials:
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Sodium Butyrate-¹³C₄ (e.g., Sigma-Aldrich, Cat. No. 488380)
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Adherent mammalian cell line of interest (e.g., Caco-2, HeLa, HepG2)
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Standard cell culture medium (e.g., DMEM)
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Dialyzed Fetal Bovine Serum (dFBS)
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Sterile Phosphate-Buffered Saline (PBS)
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6-well or 12-well cell culture plates
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Extraction Solvent: Ice-cold 80:20 Methanol:Water solution
-
Cell scraper
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Centrifuge capable of 14,000 x g at 4°C
Methodology:
-
Cell Seeding & Growth:
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Seed cells onto culture plates at a density that will achieve ~80% confluency on the day of the experiment.
-
Culture cells in standard growth medium (supplemented with 10% non-dialyzed FBS) under standard conditions (37°C, 5% CO₂).
-
-
Preparation of Labeling Medium:
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On the day of the experiment, prepare the labeling medium. Use the same base medium but supplement with 10% dialyzed FBS.
-
Insight: Dialyzed serum is critical as it has been depleted of small molecules, including endogenous, unlabeled short-chain fatty acids, which would otherwise compete with the tracer and dilute the isotopic enrichment signal.
-
-
Prepare a sterile, concentrated stock solution of Sodium Butyrate-¹³C₄ in water or PBS.
-
Spike the labeling medium to the desired final concentration (e.g., 1-5 mM). The optimal concentration should be determined empirically for your specific cell line and experimental question.
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cell monolayer once with sterile, room-temperature PBS to remove residual medium.
-
Add the pre-warmed (37°C) labeling medium containing Sodium Butyrate-¹³C₄ to the cells.
-
Return the plates to the incubator for the desired labeling period (e.g., a time course of 0, 2, 4, 8, 24 hours).
-
-
Metabolite Extraction (Quenching & Lysis):
-
At each time point, remove the plate from the incubator and immediately place it on ice. This step rapidly halts metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Incubate on ice for 5 minutes.
-
Using a cell scraper, scrape the cells from the plate surface into the methanol solution.
-
Collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube for analysis (e.g., by LC-MS/MS).
-
References
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Effects of coated sodium butyrate on the growth performance, serum biochemistry, antioxidant capacity, intestinal morphology, and intestinal microbiota of broiler chickens. Frontiers in Veterinary Science. [Link]
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Impact of buffered sodium butyrate as a partial or total dietary alternative to lincomycin on performance, IGF-1 and TLR4 genes expression, serum indices, intestinal histomorphometry, Clostridia, and litter hygiene of broiler chickens. BMC Veterinary Research. [Link]
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Metabolomics Reveals the Mechanism by Which Sodium Butyrate Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats. ResearchGate. [Link]
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Sodium Butyrate Inhibits the Inflammation of Lipopolysaccharide-Induced Acute Lung Injury in Mice by Regulating the Toll-Like Receptor 4/Nuclear Factor κB Signaling Pathway. ACS Omega. [Link]
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Sodium butyrate. Wikipedia. [Link]
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Effects of butyrate on active sodium and chloride transport in rat and rabbit distal colon. Gut. [Link]
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Metabolomics Reveals the Mechanism by Which Sodium Butyrate Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats. Metabolites. [Link]
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Use of Sodium Butyrate and Its Microencapsulated Forms in Intestinal Diseases-Current Clinical Approach. Nutrients. [Link]
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Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition. [Link]
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Use of Sodium Butyrate and Its Microencapsulated Forms in Intestinal Diseases—Current Clinical Approach. ResearchGate. [Link]
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The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes... ResearchGate. [Link]
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Sodium Butyrate as Key Regulator of Mitochondrial Function and Barrier Integrity of Human Glomerular Endothelial Cells. International Journal of Molecular Sciences. [Link]
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The stability research of different types of sodium butyrate in course of processing. (PDF) [Link]
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The histone deacetylase inhibitor sodium butyrate stimulates adipogenesis through a limited transcriptional switch in periodontal ligament-derived stem cells. Scielo. [Link]
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HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. International Journal of Molecular Sciences. [Link]
-
The effect of sodium butyrate on the KEGG metabolic pathways of the rumen microbiome. ResearchGate. [Link]
-
Multi-omics elucidation of Lactiplantibacillus plantarum NKK20 in preventing PCOS via the gut-ovary axis... Frontiers in Immunology. [Link]
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